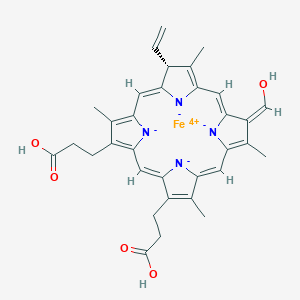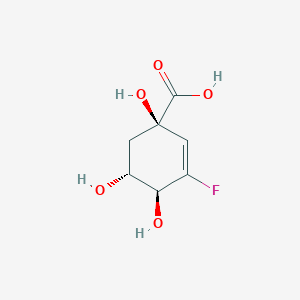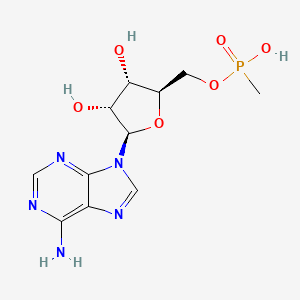
alpha-Methylene adenosine monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methylene adenosine monophosphate is a synthetic nucleotide analog that features a methylene group attached to the adenosine monophosphate molecule
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Methylene adenosine monophosphate can be synthesized through several methods. One common approach involves the reaction of adenosine monophosphate with formaldehyde under basic conditions to introduce the methylene group. The reaction typically proceeds as follows:
Starting Materials: Adenosine monophosphate, formaldehyde, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out in an aqueous solution at room temperature.
Procedure: Adenosine monophosphate is dissolved in water, and formaldehyde is added dropwise while maintaining the pH with sodium hydroxide. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The key steps include:
Continuous Flow Reactors: Using continuous flow reactors to mix reactants and control reaction time precisely.
Purification: Employing chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions
Alpha-Methylene adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Produces carboxylated adenosine monophosphate derivatives.
Reduction: Yields methylated adenosine monophosphate.
Substitution: Results in various substituted adenosine monophosphate compounds depending on the nucleophile used.
科学研究应用
Alpha-Methylene adenosine monophosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe to study nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism by which alpha-Methylene adenosine monophosphate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The methylene group can mimic the natural phosphate group, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate various biochemical pathways, including those involved in nucleotide metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Adenosine monophosphate: The parent compound without the methylene group.
Alpha-Methylene guanosine monophosphate: A similar nucleotide analog with a methylene group attached to guanosine monophosphate.
Alpha-Methylene cytidine monophosphate: Another analog with a methylene group attached to cytidine monophosphate.
Uniqueness
Alpha-Methylene adenosine monophosphate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its parent compound and other nucleotide analogs, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
3768-16-9 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-23(19,20)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
PXSSQXBLDTZHLF-IOSLPCCCSA-N |
手性 SMILES |
CP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
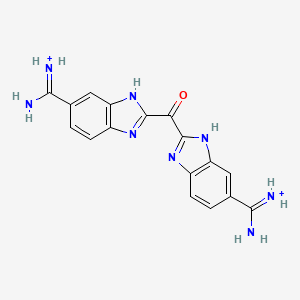
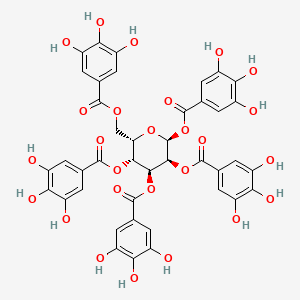
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
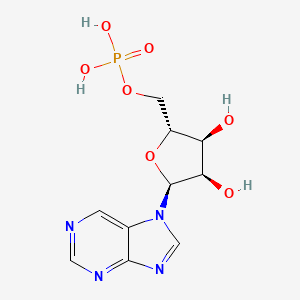
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
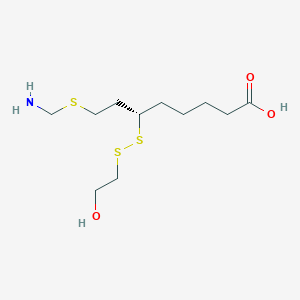


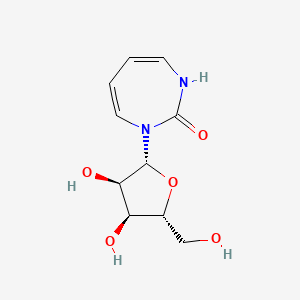
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
